3,5-Dichloro-4-pyridinecarbonitrile
Overview
Description
3,5-Dichloro-4-pyridinecarbonitrile is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-4-pyridinecarbonitrile can be synthesized from 3,5-dichloro-4-formyl pyridine. The synthesis involves the reaction of 3,5-dichloro-4-formyl pyridine with a suitable reagent to introduce the nitrile group . The reaction conditions typically include the use of a solvent, such as acetonitrile, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives .
Scientific Research Applications
3,5-Dichloro-4-pyridinecarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-dichloro-4-pyridinecarbonitrile include:
- 2-Chloro-4-pyridinecarbonitrile
- 3,5-Difluoropyridine-2-carbonitrile
- 4-Bromo-2,6-dichloroaniline
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
3,5-dichloropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBRCUFWMUBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456526 | |
Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153463-65-1 | |
Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3,5-Dichloro-4-pyridinecarbonitrile considered a valuable reagent in organic synthesis?
A1: this compound serves as a multisite substrate for carbon nucleophiles. [, ] This means it can react with various carbon-based molecules at multiple positions, making it a versatile building block for constructing more complex molecules. This versatility is particularly useful in synthesizing biologically active compounds and their analogs. []
Q2: Can you provide an example of how this compound has been utilized in the development of pharmaceutical compounds?
A2: Researchers have successfully employed this compound as a key reagent in the synthesis of inhibitors targeting copper-containing amine oxidases. [] These enzymes play crucial roles in various biological processes, and their dysregulation has been linked to several diseases. The ability to modify this compound allows for the fine-tuning of the inhibitor's properties, potentially leading to more effective therapeutics.
Q3: Where can I find more information about the reactivity of this compound with carbon nucleophiles?
A3: The paper titled "this compound: A Multisite Substrate for Carbon Nucleophiles" delves deeper into this topic. [, ] It explores the specific reaction pathways and the factors influencing the regioselectivity of these reactions, offering valuable insights for researchers interested in leveraging this compound's reactivity.
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